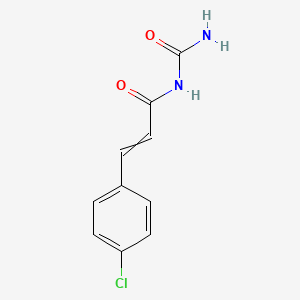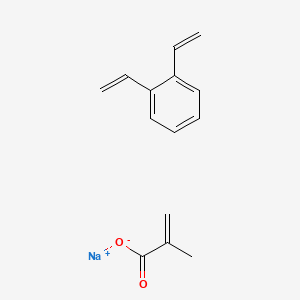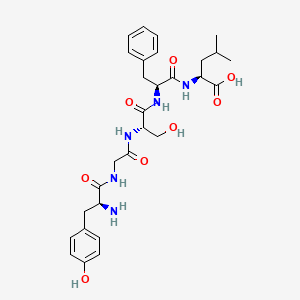
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane typically involves the reaction of tetrabutylstannane with 4-nitrophenol under specific conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitrophenoxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrabutyl-1,3-bis(4-nitrophenoxy)distannoxane can be compared with other organotin compounds, such as:
1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)oxy]distannoxane: This compound has similar tin-oxygen bonds but different organic substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)oxy]distannoxane: Another related compound with distinct substituents, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
64128-70-7 |
|---|---|
Molekularformel |
C28H44N2O7Sn2 |
Molekulargewicht |
758.1 g/mol |
IUPAC-Name |
dibutyl-[dibutyl-(4-nitrophenoxy)stannyl]oxy-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/2C6H5NO3.4C4H9.O.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;4*1-3-4-2;;;/h2*1-4,8H;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
VONGLPUPEWLOOP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


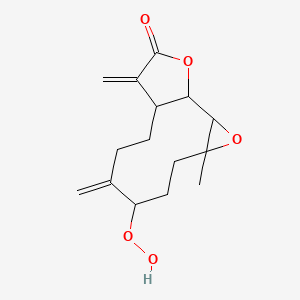
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)

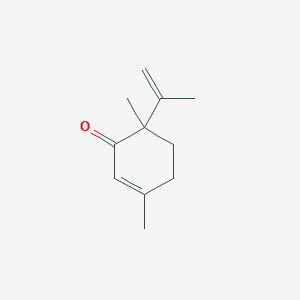
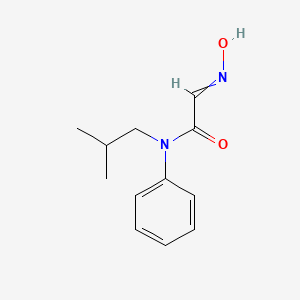
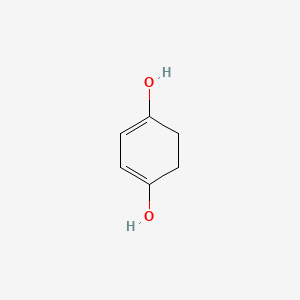
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)



